molecular formula C15H14O B1277983 4-Acetyl-4'-methylbiphenyl CAS No. 5748-38-9

4-Acetyl-4'-methylbiphenyl

Cat. No.: B1277983
CAS No.: 5748-38-9
M. Wt: 210.27 g/mol
InChI Key: GNIQQKORSMFYPE-UHFFFAOYSA-N
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Description

4-Acetyl-4’-methylbiphenyl is an organic compound with the molecular formula C15H14O. It is a biphenyl derivative characterized by the presence of an acetyl group at the 4-position and a methyl group at the 4’-position. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-4’-methylbiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction is carried out in a solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 4-Acetyl-4’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-4’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-4’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-4’-methylbiphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its acetyl and methyl groups, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-4’-methylbiphenyl is unique due to the presence of both an acetyl and a methyl group, which provides a balance of reactivity and steric effects. This combination makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQQKORSMFYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401710
Record name 4-Acetyl-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-38-9
Record name 4-Acetyl-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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